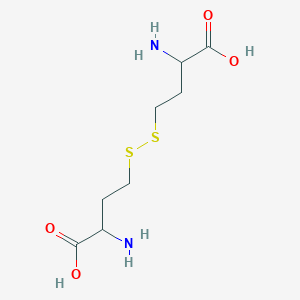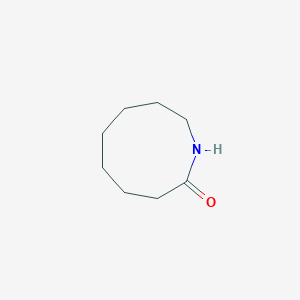
2-Azacyclononanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-azacyclononanone has been explored in various contexts. For instance, a new ligand derivative of 1,4,7-triazacyclononane, which is structurally related to 2-azacyclononanone, has been synthesized for complexation with copper(II) ions . This synthesis involved the creation of a ligand that could be conjugated to peptide substrates, demonstrating the versatility of such cyclic compounds in bioconjugation applications.
Molecular Structure Analysis
The molecular structure of complexes involving 2-azacyclononanone has been elucidated using spectroscopic methods and X-ray crystallography. For example, neodymium(III) and europium(III) complexes with 2-azacyclononanone have been characterized, revealing a tricapped trigonal prism geometry around the metal ion, which is consistent with the observed spectroscopic properties . Similarly, the structure of lanthanide trifluoroacetate complexes with 2-azacyclononanone has been determined, showing a dimeric species with metal atoms connected through bridging ligands .
Chemical Reactions Analysis
The chemical reactivity of 2-azacyclononanone derivatives has been studied in the context of their complexation behavior and potential as bioconjugation agents. The copper(II) complexes of the synthesized ligands have been shown to be stable in the presence of competing ligands and in biological environments such as rat plasma . This stability is crucial for their potential use in medical applications, such as imaging and therapy.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azacyclononanone derivatives have been investigated, particularly in relation to their pharmacological activity and ability to enhance the permeability of biological membranes. Azacyclonol, a derivative of 2-azacyclononanone, exhibits a range of pharmacological activities, including sedative effects at low doses and stimulatory effects at high doses . Additionally, compounds like 1-dodecylazacycloheptan-2-one have been shown to enhance the percutaneous absorption of various chemicals, indicating their potential as drug delivery agents .
Case Studies
The pharmacological effects of azacyclonol have been studied in various animal models, demonstrating its potential as an ataractive agent with the ability to antagonize stimulant-induced coordination activity and prolong hexobarbital hypnosis . In another case, the permeability-enhancing effects of Azone on keratinized oral mucosa have been demonstrated in vitro, suggesting applications in drug delivery across skin barriers .
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Food Safety Analysis .
Summary of the Application
2-Azacyclononanone has been used as an internal standard in a liquid chromatography-ultraviolet detection method for the determination of caprolactam in the aqueous food simulant 3% acetic acid .
Methods of Application
The method involves using 2-Azacyclononanone as an internal standard in a liquid chromatography-ultraviolet detection system. The system is used to detect and quantify caprolactam, a compound that can migrate from nylon cooking utensils into food, particularly under acidic conditions .
Results or Outcomes
The use of 2-Azacyclononanone as an internal standard improves the accuracy and reliability of the caprolactam detection method, contributing to enhanced food safety .
Application in Thermal Analysis of Rare Earth Nitrate Complexes
Specific Scientific Field
This application is in the field of Thermal Analysis .
Summary of the Application
2-Azacyclononanone (AZA) is used in the synthesis and thermal analysis of rare earth nitrate complexes .
Methods of Application
The method involves synthesizing complexes of the form Ln(NO3)3·3(AZA), where Ln represents a lanthanide such as Gd, Er, or Ho . The thermal behavior of these complexes is then analyzed using thermogravimetric data .
Results or Outcomes
The thermal decomposition of these complexes has been studied, and a reaction path for their thermal decomposition has been proposed based on the obtained results .
Application in Complex Formation with Hydrated Lanthanides Trifluoroacetate
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
2-Azacyclononanone forms complexes with hydrated lanthanides trifluoroacetate in ethanol .
Methods of Application
The method involves reacting 2-Azacyclononanone with hydrated lanthanides trifluoroacetate in ethanol to yield the desired complexes .
Results or Outcomes
The formation of these complexes has been confirmed, but the specific properties and potential applications of these complexes are still under investigation .
Application in Nanotechnology
Specific Scientific Field
This application is in the field of Nanotechnology .
Summary of the Application
While the specific use of 2-Azacyclononanone in nanotechnology is not detailed in the source, it is mentioned in the context of nanotechnology developments .
Methods of Application
The specific methods of application of 2-Azacyclononanone in nanotechnology are not detailed in the source .
Results or Outcomes
The outcomes of the use of 2-Azacyclononanone in nanotechnology are not detailed in the source .
Application in Complex Formation with Mercury (II) Acetate and Erbium (III) Nitrate
Specific Scientific Field
This application is in the field of Inorganic Chemistry .
Summary of the Application
2-Azacyclononanone reacts with mercury (II) acetate and erbium (III) nitrate in methanol to yield a heterocyclic complex .
Methods of Application
The method involves reacting 2-Azacyclononanone with mercury (II) acetate and erbium (III) nitrate in methanol to yield the desired heterocyclic complex .
Results or Outcomes
The formation of this heterocyclic complex has been confirmed, but the specific properties and potential applications of this complex are still under investigation .
Application in Nanotechnology
Specific Scientific Field
This application is in the field of Nanotechnology .
Summary of the Application
While the specific use of 2-Azacyclononanone in nanotechnology is not detailed in the source, it is mentioned in the context of nanotechnology developments .
Methods of Application
The specific methods of application of 2-Azacyclononanone in nanotechnology are not detailed in the source .
Results or Outcomes
The outcomes of the use of 2-Azacyclononanone in nanotechnology are not detailed in the source .
Safety And Hazards
2-Azacyclononanone may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . If inhaled, the victim should be moved to fresh air . If it contacts the skin, it should be washed off immediately with soap and plenty of water . If it contacts the eyes, they should be rinsed cautiously with water for several minutes .
Orientations Futures
Propriétés
IUPAC Name |
azonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSUFFXJYEVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25190-92-5 | |
| Record name | 2H-Azonin-2-one, octahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60239450 | |
| Record name | 2-Azacyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azacyclononanone | |
CAS RN |
935-30-8 | |
| Record name | Octahydro-2H-azonin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azacyclononanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caprylolactam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Azacyclononanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-octanelactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

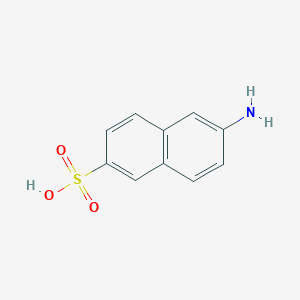
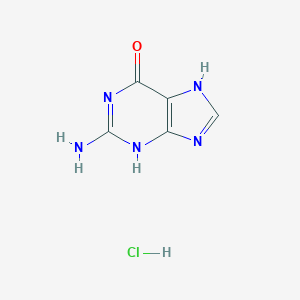
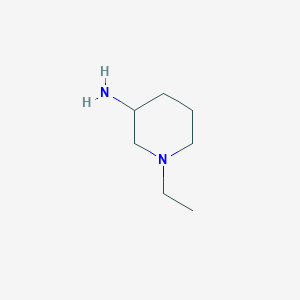
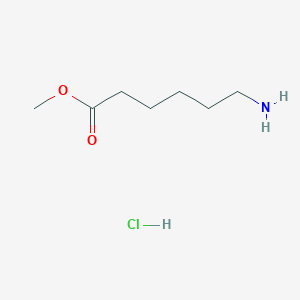
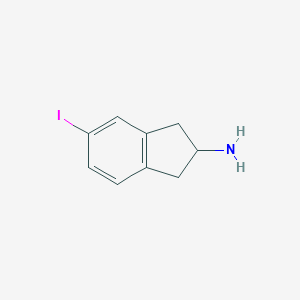
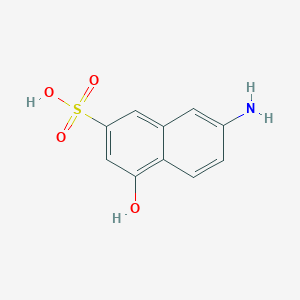
![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)
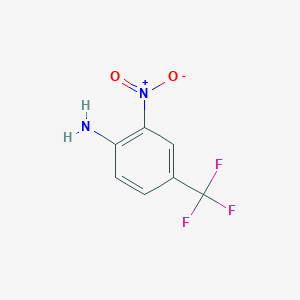
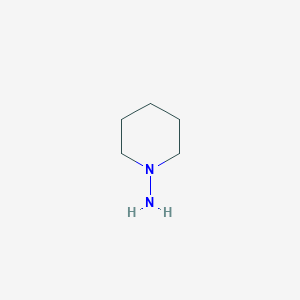
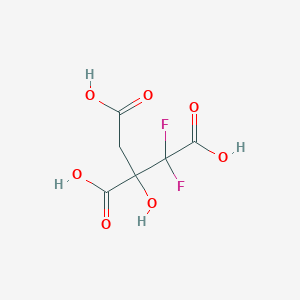
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
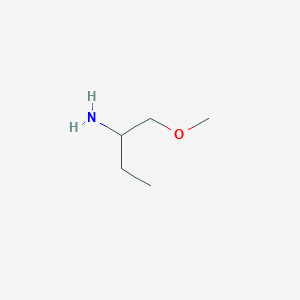
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
